Product packaging for 4-Ethyl-3-(fluorosulfonyl)benzoic acid(Cat. No.:CAS No. 1955519-71-7)

4-Ethyl-3-(fluorosulfonyl)benzoic acid

Cat. No.: B3391667
CAS No.: 1955519-71-7
M. Wt: 232.23 g/mol
InChI Key: WCDIRYPMNOLZQD-UHFFFAOYSA-N
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Description

4-Ethyl-3-(fluorosulfonyl)benzoic acid (CAS 1955519-71-7) is a chemical building block of significant interest in synthetic and medicinal chemistry, primarily due to its possession of the aryl fluorosulfonate group. This functional group is a key handle for Sulfur Fluoride Exchange (SuFEx) chemistry, a class of click reactions known for their high efficiency and reliability under mild conditions, making them ideal for constructing complex molecules and bioconjugates . Researchers utilize this compound to introduce the fluorosulfonate moiety into target structures, such as amino acids, for the subsequent development of prodrugs. The resulting conjugates can exhibit enhanced aqueous solubility and improved bioavailability . Beyond prodrug construction, the reactivity of the sulfonyl fluoride group makes this compound a valuable warhead for creating covalent inhibitors and chemical biology probes . Sulfonyl fluorides are privileged electrophiles that can modify serine, threonine, lysine, tyrosine, and cysteine residues in protein binding sites, enabling activity-based protein profiling (ABPP), target identification, and enzyme inhibition studies . The benzoic acid core of the molecule also provides a convenient site for further functionalization via amide coupling or esterification, allowing for straightforward integration into larger molecular architectures or linkage to solid supports. As such, this compound serves as a versatile reagent for researchers working in drug discovery, chemical biology, and the development of new synthetic methodologies using SuFEx click chemistry. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO4S B3391667 4-Ethyl-3-(fluorosulfonyl)benzoic acid CAS No. 1955519-71-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-3-fluorosulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c1-2-6-3-4-7(9(11)12)5-8(6)15(10,13)14/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDIRYPMNOLZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271309
Record name Benzoic acid, 4-ethyl-3-(fluorosulfonyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955519-71-7
Record name Benzoic acid, 4-ethyl-3-(fluorosulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955519-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-ethyl-3-(fluorosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Route Design for 4 Ethyl 3 Fluorosulfonyl Benzoic Acid

Precursor Synthesis and Intermediate Chemistry

The construction of 4-Ethyl-3-(fluorosulfonyl)benzoic acid hinges on the careful and sequential functionalization of a substituted benzene (B151609) ring. The order of introduction of the ethyl, carboxylic acid, and fluorosulfonyl groups is critical to achieving the desired substitution pattern.

Functionalization of Ethyl-Substituted Aromatic Precursors

The synthesis typically commences with a commercially available ethyl-substituted aromatic compound. 4-Ethylbenzoic acid serves as a logical and readily accessible starting material. The ethyl group at the 4-position directs subsequent electrophilic substitution primarily to the ortho position (3-position), which is crucial for the introduction of the sulfonyl group.

An alternative precursor that can be considered is ethylbenzene (B125841). Friedel-Crafts acylation of ethylbenzene could introduce an acetyl group, which can then be oxidized to a carboxylic acid. However, this multi-step process is generally less efficient than starting directly with 4-ethylbenzoic acid.

Introduction of the Carboxylic Acid Moiety

When starting with 4-ethylbenzoic acid, the carboxylic acid moiety is already in place, simplifying the synthetic sequence. If the synthesis were to begin from ethylbenzene, the introduction of the carboxylic acid could be achieved through methods such as:

Oxidation of an alkyl side-chain: This is not a viable option for the ethyl group as it would likely be oxidized.

Friedel-Crafts acylation followed by haloform reaction or oxidation: Acylation of ethylbenzene would yield 4-ethylacetophenone, which can be oxidized to 4-ethylbenzoic acid.

Carboxylation of an organometallic intermediate: Formation of a Grignard or organolithium reagent from an ethyl-substituted aryl halide followed by reaction with carbon dioxide.

Given the commercial availability of 4-ethylbenzoic acid, this is the most direct and common starting point.

Precursors for Fluorosulfonyl Group Installation

The key step in the synthesis is the introduction of the fluorosulfonyl group at the 3-position. This is typically achieved via a two-step process involving the formation of a sulfonic acid or sulfonyl chloride intermediate, followed by conversion to the sulfonyl fluoride (B91410).

A critical intermediate is 3-(chlorosulfonyl)-4-ethylbenzoic acid . This compound can be synthesized by the direct chlorosulfonation of 4-ethylbenzoic acid. The reaction involves treating 4-ethylbenzoic acid with chlorosulfonic acid. The electron-donating ethyl group and the meta-directing carboxylic acid group (under strongly acidic conditions) favor the introduction of the chlorosulfonyl group at the desired 3-position.

Direct and Indirect Approaches to Fluorosulfonyl Formation

The conversion of the intermediate sulfonyl derivative to the final fluorosulfonyl group can be accomplished through several methods.

Sulfonation and Subsequent Fluorination Routes

This is the most common and well-established method. The synthesis proceeds as follows:

Chlorosulfonation: 4-Ethylbenzoic acid is reacted with an excess of chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, yielding 3-(chlorosulfonyl)-4-ethylbenzoic acid.

Fluorination: The resulting sulfonyl chloride is then converted to the sulfonyl fluoride. This can be achieved by reacting it with a fluoride source, such as potassium fluoride (KF) or other fluorinating agents. The halogen exchange reaction replaces the chlorine atom with a fluorine atom.

An alternative to chlorosulfonation is direct sulfonation using fuming sulfuric acid to produce 4-ethyl-3-sulfobenzoic acid. This sulfonic acid can then be converted to the sulfonyl fluoride. Recent methodologies have demonstrated the direct conversion of sulfonic acids to sulfonyl fluorides using reagents like Xtalfluor-E® or thionyl fluoride, offering a more direct route from the sulfonic acid intermediate.

StepReactantReagent(s)Product
14-Ethylbenzoic acidChlorosulfonic acid3-(Chlorosulfonyl)-4-ethylbenzoic acid
23-(Chlorosulfonyl)-4-ethylbenzoic acidPotassium fluorideThis compound

Palladium-Catalyzed Fluorosulfonylation Reactions

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds. While not yet a standard method for the synthesis of this specific molecule, palladium-catalyzed fluorosulfonylation of aryl halides or diazonium salts represents a potential alternative route.

This approach could involve the synthesis of a precursor such as 3-bromo-4-ethylbenzoic acid or 3-amino-4-ethylbenzoic acid.

From an Aryl Halide: A palladium catalyst could be used to couple 3-bromo-4-ethylbenzoic acid with a source of the fluorosulfonyl group, such as a sulfinate salt in the presence of a fluoride source.

From a Diazonium Salt: 3-Amino-4-ethylbenzoic acid can be converted to the corresponding diazonium salt. This salt can then undergo a palladium- or copper-catalyzed reaction with a source of sulfur dioxide (like DABSO) and a fluoride source to install the fluorosulfonyl group.

These methods offer the potential for milder reaction conditions and broader functional group tolerance compared to classical sulfonation methods.

ApproachPrecursorKey ReagentsPotential Product
From Aryl Halide3-Bromo-4-ethylbenzoic acidPalladium catalyst, Sulfinate salt, Fluoride sourceThis compound
From Diazonium Salt3-Amino-4-ethylbenzoic acidDiazotization reagents, Pd or Cu catalyst, SO₂ source, Fluoride sourceThis compound

Radical Fluorosulfonylation Strategies

The introduction of a fluorosulfonyl (-SO2F) group onto an aromatic ring is a key step in the synthesis of this compound. Radical fluorosulfonylation has emerged as a powerful method for this transformation. nih.govnih.gov A prominent strategy involves the use of arenediazonium salts as precursors, which can be generated from the corresponding anilines. mdpi.com

For the synthesis of the target compound, a plausible precursor is 3-amino-4-ethylbenzoic acid. This starting material can be converted to the corresponding diazonium salt, which then undergoes a copper-catalyzed fluorosulfonylation reaction. nih.gov This method utilizes a sulfur dioxide surrogate, such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), in combination with a fluoride source like potassium bifluoride (KHF2). nih.govcas.cn The reaction proceeds under mild conditions, typically at room temperature, and demonstrates the power of radical pathways in forming the C-S bond. cas.cn

The electronic properties of the starting arenediazonium salt can significantly influence the reaction mechanism. nih.gov Both electron-rich and electron-poor arenes have been successfully converted to their sulfonyl fluoride analogues using this methodology. mdpi.com An alternative, copper-free approach employs sodium metabisulfite as the SO2 source and a fluorinating agent like Selectfluor. mdpi.com

Table 1: Representative Conditions for Copper-Catalyzed Fluorosulfonylation of Arenediazonium Salts

ParameterConditionSource
Substrate Arenediazonium Salt cas.cn
SO2 Source DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) mdpi.comcas.cn
Fluoride Source KHF2 nih.govcas.cn
Catalyst CuCl2 (20 mol%) mdpi.com
Ligand 6,6′-dimethyl-2,2′-dipyridyl (20 mol%) mdpi.com
Solvent Acetonitrile (B52724) (MeCN) mdpi.comcas.cn
Temperature Room Temperature mdpi.comcas.cn
Atmosphere Argon (Ar) cas.cn

Carboxylic Acid Functionalization Techniques

The carboxylic acid group is a cornerstone of the target molecule's structure and reactivity, offering a handle for further synthetic modifications.

Oxidation Pathways for Benzoic Acid Derivatives

An alternative synthetic route to this compound involves the late-stage formation of the carboxylic acid group. This approach would start with a precursor such as 4-ethyl-3-(fluorosulfonyl)toluene. The methyl group of the toluene (B28343) moiety can then be oxidized to a carboxylic acid.

This transformation is a classic reaction in organic synthesis. Common methods include oxidation with strong oxidizing agents under basic conditions. While not detailed specifically for this molecule, the general principles of benzylic oxidation are well-established.

Esterification and Amidation Routes

The carboxylic acid functional group in this compound allows for the synthesis of a variety of derivatives, primarily esters and amides. These reactions are fundamental for creating compound libraries for various applications.

Esterification is typically achieved by reacting the benzoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. tcu.edu The equilibrium of the reaction can be shifted towards the product ester by using an excess of the alcohol or by removing the water formed during the reaction. tcu.edu For sterically hindered benzoic acids, more specialized reagents like triethyloxonium fluoroborate or the use of coupling agents may be necessary to achieve high yields. acs.org Tin(II) compounds have also been employed as effective catalysts for the esterification of benzoic acid with long-chain alcohols. google.com

Amidation involves the coupling of the carboxylic acid with an amine. Direct condensation is often difficult, requiring high temperatures. Therefore, coupling agents are commonly used to activate the carboxylic acid. Reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or propylphosphonic anhydride (T3P) are effective for forming the amide bond under mild conditions. nih.gov Boric acid has also been reported as a simple and readily available catalyst for the dehydrative amidation of benzoic acids with aromatic amines. researchgate.net

Table 2: Common Reagents for Esterification and Amidation of Benzoic Acids

TransformationReagent/CatalystConditionsSource
Esterification Alcohol, H2SO4 (catalyst)Reflux tcu.edu
Tin(II) compounds160-250 °C google.com
Triethyloxonium fluoroborate- acs.org
Amidation Amine, Propylphosphonic Anhydride (T3P)Basic conditions nih.gov
Amine, Boric Acid (catalyst)Solvent-free, heat researchgate.net
Sulfonyl azides, Iridium catalystMild conditions (50°C) ibs.re.kr

Optimization of Reaction Conditions and Process Efficiency

Achieving a high yield and purity of this compound requires careful optimization of the reaction parameters. The choice of solvent, temperature, and catalytic system plays a pivotal role in the success of the synthesis.

Solvent Effects and Temperature Control

The solvent can have a profound impact on reaction rates, selectivity, and the stability of intermediates. In radical fluorosulfonylation reactions, polar aprotic solvents like acetonitrile (MeCN) are often preferred. cas.cn The choice of solvent can also influence the formation of free radicals. nih.gov

Temperature control is equally critical. While many modern radical reactions are designed to run at ambient temperature for convenience and to minimize side reactions, some transformations require heating to proceed at a reasonable rate. researchgate.net For instance, in the fluorosulfonylation of arenediazonium salts, the reaction is effectively carried out at room temperature, which simplifies the procedure and improves safety. cas.cn In contrast, some esterification processes may require refluxing temperatures to drive the reaction to completion. tcu.edu A moderate effect of temperature on yield has been observed in some radical reactions, where an expected increase in product formation at lower temperatures is not always seen, possibly due to enthalpic factors. researchgate.net

Catalyst Systems and Ligand Design

For the key fluorosulfonylation step via diazonium salts, the catalyst system is crucial. Copper salts, such as CuCl2, have proven to be highly effective. mdpi.comcas.cn The catalyst facilitates the single-electron transfer processes necessary to initiate the radical cascade.

The ligand coordinated to the metal center is also of paramount importance. In the copper-catalyzed fluorosulfonylation, bipyridyl-type ligands, such as 6,6′-dimethyl-2,2′-dipyridyl, are used. mdpi.comcas.cn The ligand modulates the redox potential of the metal catalyst, stabilizes reactive intermediates, and prevents catalyst deactivation, thereby ensuring high catalytic turnover and product yield. The screening of different catalysts and ligands is a standard part of optimizing such transformations to find the most efficient system. cas.cn

Table 3: Example of Reaction Condition Optimization for a Model Copper-Catalyzed Fluorosulfonylation

EntryCatalystLigandSolventYield (%)
1 CuCl26,6′-dimethyl-2,2′-dipyridylMeCNGood
2 None6,6′-dimethyl-2,2′-dipyridylMeCNTrace
3 CuCl2NoneMeCNLow
4 CuBr26,6′-dimethyl-2,2′-dipyridylMeCNModerate
5 CuCl26,6′-dimethyl-2,2′-dipyridylTolueneLow
(Note: This table is a generalized representation based on findings for arenesulfonyl fluoride synthesis. nih.govcas.cn)

Scale-Up Considerations in Laboratory Synthesis of this compound

The transition from a bench-scale synthesis of this compound to a larger laboratory or pilot-plant scale introduces a host of challenges that necessitate careful consideration of reaction conditions, equipment, and safety protocols. While a definitive, publicly available, scaled-up synthesis for this specific molecule is not extensively documented, a plausible and practical synthetic route involves a two-step process: the chlorosulfonation of 4-ethylbenzoic acid, followed by a halogen exchange reaction to yield the final sulfonyl fluoride product. The scale-up of each of these steps requires a detailed analysis of various parameters to ensure efficiency, safety, and product quality.

A likely synthetic pathway commences with the electrophilic aromatic substitution of 4-ethylbenzoic acid using chlorosulfonic acid to introduce the sulfonyl chloride group at the 3-position. The subsequent step involves the conversion of the sulfonyl chloride to the more stable sulfonyl fluoride.

Step 1: Chlorosulfonation of 4-Ethylbenzoic Acid

The chlorosulfonation of aromatic compounds is a well-established but often challenging reaction to scale up. The reaction is typically highly exothermic and generates hydrogen chloride gas as a byproduct, requiring robust temperature control and gas scrubbing systems.

Key scale-up considerations for this step include:

Heat Transfer: The exothermicity of the reaction between 4-ethylbenzoic acid and chlorosulfonic acid necessitates an efficient heat removal system to maintain the desired reaction temperature. As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. A risk assessment of scaling up a similar chlorosulfonation reaction highlighted the dangers of rapidly heating a large volume of the crude reaction mixture due to the potential for loss of containment of hot chlorosulfonic acid nih.gov. The use of jacketed reactors with controlled cooling fluid circulation is crucial. The following table illustrates the impact of scale on heat transfer:

ParameterLaboratory Scale (100 mL)Pilot Scale (10 L)
Reactor Volume 100 mL10,000 mL
Heat Transfer Area ~157 cm²~2827 cm²
Surface Area/Volume Ratio ~1.57 cm⁻¹~0.28 cm⁻¹
Heat Generation LowHigh
Cooling Method Ice Bath / Cold PlateJacketed Reactor with Chiller

Data in the table is illustrative and based on standard geometric considerations.

Mass Transfer and Mixing: Ensuring efficient mixing is critical to maintain a homogenous reaction mixture and prevent localized overheating. Inadequate mixing can lead to the formation of byproducts and a decrease in yield. The viscosity of the reaction mixture can increase as the reaction progresses, further complicating mixing. The choice of impeller design and agitation speed are critical parameters that need to be optimized for the specific reactor geometry.

Reagent Addition: The controlled addition of chlorosulfonic acid is paramount to manage the reaction exotherm. A slow, subsurface addition is often preferred to ensure rapid dispersion and minimize localized high concentrations of the reagent.

Off-Gas Management: The reaction generates a significant amount of hydrogen chloride gas. A robust scrubbing system, typically using a caustic solution, is necessary to neutralize the corrosive and toxic gas before venting.

Step 2: Conversion of 4-Ethyl-3-(chlorosulfonyl)benzoic Acid to this compound

The conversion of the sulfonyl chloride to the sulfonyl fluoride is typically achieved through a nucleophilic substitution reaction using a fluoride source, such as potassium fluoride or potassium bifluoride mdpi.com. While generally less exothermic than the chlorosulfonation step, this reaction still presents scale-up challenges.

Key scale-up considerations for this step include:

Reagent Selection and Handling: The choice of fluorinating agent can impact the reaction conditions and work-up procedure. For instance, methods using potassium fluoride and 18-crown-6 in acetonitrile have been developed, though side reactions and hydrolysis can be concerns nih.gov. Alternative methods using potassium bifluoride may offer milder conditions and reduce the risk of hydrolysis of the sulfonyl fluoride product nih.gov.

Solvent Selection and Recovery: The choice of solvent is critical for reaction efficiency and product isolation. Acetonitrile is a common solvent for this type of reaction. On a larger scale, solvent recovery and recycling become important economic and environmental considerations.

Product Isolation and Purification: The isolation of the final product often involves quenching the reaction mixture, followed by extraction and crystallization. The development of a robust crystallization procedure is crucial for obtaining a product with high purity. The solubility of this compound in different solvent systems at various temperatures needs to be carefully studied to optimize the crystallization process, including solvent selection, cooling profile, and agitation. Recrystallization is a common technique for purifying benzoic acid derivatives, taking advantage of their differential solubility in hot versus cold solvents ma.eduslideshare.netresearchgate.netpitt.eduyoutube.com.

Material Compatibility: The use of corrosive reagents like hydrogen fluoride (which can be generated in situ) requires careful selection of reactor materials to prevent corrosion and contamination of the product.

The following table summarizes key parameters and their considerations during the scale-up of the synthesis of this compound:

ParameterLaboratory ScaleScale-Up Considerations
Batch Size 1-10 gIncreased heat and mass transfer limitations.
Reaction Temperature Easily controlled with standard lab equipment.Requires efficient heat exchange systems (e.g., jacketed reactors).
Mixing Magnetic or overhead stirring.Requires optimized impeller design and agitation speed for homogeneity.
Reagent Addition Manual addition via dropping funnel.Automated, controlled addition to manage exotherms.
Work-up & Isolation Simple extraction and filtration.Larger volumes require more efficient phase separation and filtration equipment.
Safety Standard fume hood.Requires dedicated ventilation, gas scrubbing, and potentially blast shields.

Chemical Reactivity and Mechanistic Investigations of 4 Ethyl 3 Fluorosulfonyl Benzoic Acid

Reactivity of the Fluorosulfonyl Group

The fluorosulfonyl group (-SO₂F) is a key functional group in "click" chemistry, particularly in the context of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reactions. Its reactivity is characterized by the electrophilic nature of the sulfur atom, which is susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions at Sulfur (e.g., SuFEx Chemistry)

The sulfur atom in the fluorosulfonyl group of 4-Ethyl-3-(fluorosulfonyl)benzoic acid is highly electrophilic and can readily undergo nucleophilic substitution. This reactivity is the cornerstone of SuFEx chemistry, a powerful tool for forging stable covalent bonds. A range of nucleophiles can displace the fluoride ion, leading to the formation of sulfonamides, sulfonic esters, and sulfones.

Common nucleophiles for SuFEx reactions include amines, phenols, and thiols. For instance, the reaction with a primary or secondary amine would yield the corresponding sulfonamide. Similarly, reaction with a phenol or alcohol in the presence of a base would result in the formation of a sulfonic ester.

NucleophileProductReaction Type
Primary Amine (R-NH₂)N-substituted sulfonamideSuFEx
Secondary Amine (R₂NH)N,N-disubstituted sulfonamideSuFEx
Phenol (Ar-OH)Aryl sulfonic esterSuFEx
Alcohol (R-OH)Alkyl sulfonic esterSuFEx

This table illustrates the expected products from nucleophilic substitution reactions on the fluorosulfonyl group of this compound.

The mechanism of these reactions typically involves the nucleophilic attack on the sulfur atom, leading to a pentacoordinate intermediate, followed by the departure of the fluoride leaving group. The presence of the electron-withdrawing carboxylic acid group on the aromatic ring can influence the reactivity of the fluorosulfonyl group, potentially enhancing its electrophilicity.

Hydrolysis and Solvolysis Pathways

While the fluorosulfonyl group is generally considered stable, it can undergo hydrolysis under certain conditions, particularly in the presence of strong acids or bases, or at elevated temperatures. Hydrolysis results in the formation of the corresponding sulfonic acid.

The mechanism of hydrolysis likely involves the nucleophilic attack of water or a hydroxide ion on the sulfur atom. The stability of the S-F bond makes this process slower compared to the hydrolysis of sulfonyl chlorides.

Solvolysis can occur with other nucleophilic solvents, such as alcohols, leading to the formation of sulfonic esters. The rate of solvolysis is dependent on the nucleophilicity of the solvent and the reaction conditions.

Reduction Reactions

The fluorosulfonyl group is generally resistant to reduction. However, under forcing conditions with strong reducing agents, it can be reduced. For example, reduction with lithium aluminum hydride (LiAlH₄) could potentially lead to the formation of a mercaptan, although this transformation is often challenging and may require harsh conditions. Milder reducing agents are unlikely to affect the fluorosulfonyl moiety, allowing for selective reduction of other functional groups within the molecule, such as the carboxylic acid.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group of this compound offers a wide range of possibilities for chemical transformations, allowing for the introduction of various functional groups and the synthesis of diverse derivatives.

Carboxylic Acid Activation and Coupling Reactions

The carboxylic acid can be readily activated to facilitate coupling reactions with nucleophiles. Common methods for activation include conversion to an acyl chloride, an activated ester, or the use of coupling agents.

Acyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the corresponding acyl chloride. This highly reactive intermediate can then be reacted with a variety of nucleophiles, such as amines to form amides, or alcohols to form esters. For example, the synthesis of 4-(Fluorosulfonyl)benzoyl chloride has been reported.

Amide and Ester Formation: Direct coupling of the carboxylic acid with amines or alcohols can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt). These methods provide a mild and efficient route to amides and esters. The synthesis of ethyl 4-(fluorosulfonyl)benzoate from the corresponding benzoic acid is a known transformation.

ReagentProduct
Thionyl Chloride (SOCl₂)Acyl Chloride
Amine (R-NH₂) + Coupling AgentAmide
Alcohol (R-OH) + Coupling AgentEster

This table summarizes common coupling reactions of the carboxylic acid functionality.

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a useful transformation for the synthesis of substituted aromatic compounds. The decarboxylation of benzoic acids typically requires high temperatures or the presence of a catalyst. The electronic nature of the substituents on the aromatic ring can significantly influence the ease of decarboxylation. The presence of the electron-withdrawing fluorosulfonyl group might affect the conditions required for this transformation.

Upon decarboxylation, this compound would yield 1-Ethyl-2-(fluorosulfonyl)benzene. This transformation provides a route to benzene (B151609) derivatives that may be difficult to access through other synthetic pathways.

Further derivatization of the decarboxylated product can be envisioned. For instance, the fluorosulfonyl group can undergo the SuFEx reactions described earlier, leading to a variety of disubstituted benzene derivatives.

Esterification and Amide Bond Formation

The carboxylic acid functional group of this compound is a primary site of reactivity, readily undergoing reactions such as esterification and amide bond formation. These transformations are fundamental in organic synthesis for modifying the properties of the parent molecule or for incorporating it into larger molecular frameworks.

Esterification: The conversion of this compound to its corresponding esters is typically achieved through Fischer esterification. masterorganicchemistry.com This acid-catalyzed equilibrium reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. masterorganicchemistry.comresearchgate.net The reaction mechanism proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com To drive the equilibrium towards the ester product, excess alcohol is often used as the solvent, or water is removed as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com Microwave-assisted organic synthesis (MAOS) has also been shown to be an effective method for the esterification of substituted benzoic acids, often reducing reaction times significantly compared to conventional heating. researchgate.net For instance, the esterification of the structurally related 4-fluoro-3-nitrobenzoic acid with ethanol and a catalytic amount of H₂SO₄ under microwave conditions yielded the desired ethyl ester in good yield. researchgate.net

Amide Bond Formation: The synthesis of amides from this compound requires the activation of the carboxylic acid, as it does not react directly with amines under normal conditions. researchgate.net A common strategy involves converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine. However, to avoid harsh conditions, a wide variety of coupling reagents have been developed. researchgate.net These reagents react with the carboxylate to form a highly reactive activated ester in situ, which is then susceptible to nucleophilic attack by an amine. researchgate.net The development of efficient amide bond forming methods is crucial in fields like peptide synthesis, where preventing side reactions like epimerization is critical. nih.gov Modern methods, including those utilizing microflow reactors, allow for the rapid activation of carboxylic acids and subsequent reaction with amines, affording high yields of the desired amide product with minimal side reactions. nih.gov

The table below summarizes typical conditions for these transformations, based on general procedures for substituted benzoic acids.

ReactionReagentsCatalystConditionsProduct Type
Esterification Alcohol (e.g., Ethanol, Methanol)H₂SO₄, HCl, or p-TsOHReflux or MicrowaveAlkyl Ester
Amide Formation Amine (Primary or Secondary)Coupling Agent (e.g., T3P®, DEPBT)Room Temperature, Inert SolventN-substituted Amide

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the aromatic ring in this compound is governed by the electronic and steric properties of its three substituents: the carboxylic acid (-COOH) at position 1, the fluorosulfonyl (-SO₂F) group at position 3, and the ethyl (-CH₂CH₃) group at position 4. The interplay of these groups determines the regioselectivity of substitution reactions on the ring.

Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director for electrophilic aromatic substitution due to its electron-withdrawing inductive and resonance effects. uci.edu

Fluorosulfonyl (-SO₂F): The sulfonyl group is one of the most strongly electron-withdrawing and deactivating groups. It is also a meta-director.

Ethyl (-CH₂CH₃): An alkyl group, it is weakly activating and an ortho, para-director for electrophilic aromatic substitution due to its electron-donating inductive effect.

The combined effect of two strong deactivating groups and one weak activating group renders the aromatic ring significantly electron-deficient and less susceptible to electrophilic attack compared to benzene.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The rate-determining step is the attack of the π-electrons of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The presence of deactivating groups slows this step, while activating groups speed it up. masterorganicchemistry.com

For this compound, the possible sites for substitution are positions 2, 5, and 6. The directing effects of the existing substituents can be analyzed to predict the most likely position for an incoming electrophile (E⁺):

Position 2: Ortho to -COOH (disfavored), ortho to -SO₂F (disfavored), and meta to -CH₂CH₃ (disfavored). This position is also sterically hindered by the adjacent -COOH and -SO₂F groups.

Position 5: Meta to -COOH (favored), meta to -SO₂F (favored), and ortho to -CH₂CH₃ (favored).

Position 6: Ortho to -COOH (disfavored), para to -SO₂F (disfavored), and meta to -CH₂CH₃ (disfavored).

Based on the additive effects of the substituents, position 5 is the most electronically favored site for electrophilic attack, as it is the meta position relative to both deactivating groups and the ortho position relative to the activating ethyl group. However, due to the strong deactivation of the ring by the -COOH and -SO₂F groups, forcing conditions (e.g., high temperatures, strong Lewis acid catalysts) would likely be required to achieve electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. wikipedia.orgyoutube.com

The directing influences are summarized in the table below.

Substituent (Position)TypeDirecting EffectFavors Position 2Favors Position 5Favors Position 6
-COOH (1) DeactivatingmetaNoYesNo
-SO₂F (3) DeactivatingmetaNoYesNo
-CH₂CH₃ (4) Activatingortho, paraNoYes (ortho)No
Overall Prediction Highly DisfavoredFavored Highly Disfavored

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike EAS, this reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex). nih.gov The aromatic ring in an SNAr reaction acts as an electrophile. masterorganicchemistry.com

The this compound ring is highly electron-deficient due to the -COOH and -SO₂F groups, making it a potential substrate for SNAr if a suitable leaving group is present at a position ortho or para to one of these powerful electron-withdrawing groups. While the parent molecule does not have a typical leaving group like a halogen on the ring, the fluorosulfonyl group itself could potentially be displaced by a very strong nucleophile under harsh reaction conditions. More commonly, derivatives of this compound, such as a halogenated analogue, would be expected to undergo SNAr reactions. For example, if a chlorine atom were present at position 6 (para to the -SO₂F group), it would be highly activated towards displacement by nucleophiles like amines or alkoxides.

Ortho-Effect and Steric Hindrance Considerations

The "ortho-effect" classically refers to the observation that ortho-substituted benzoic acids are generally stronger acids than benzoic acid itself, regardless of the electronic nature of the substituent. byjus.com This is attributed to steric hindrance, where the ortho-substituent forces the -COOH group to twist out of the plane of the benzene ring. wikipedia.orgvedantu.com This rotation inhibits resonance between the carboxyl group and the phenyl ring, which stabilizes the carboxylate anion conjugate base, thereby increasing acidity. wikipedia.orgquora.com

In this compound, neither the ethyl nor the fluorosulfonyl group is ortho to the carboxylic acid. Therefore, the classic ortho-effect on acidity is not directly applicable. However, steric considerations are still important. The bulky fluorosulfonyl group at position 3 and the ethyl group at position 4 create significant steric hindrance around the neighboring positions.

Steric hindrance at position 2: Any approaching reagent targeting position 2 would experience steric clash from both the adjacent -COOH and -SO₂F groups.

Steric hindrance at position 5: This position is less sterically hindered, being flanked by the ethyl group and a hydrogen atom, making it more accessible for substitution reactions.

Influence on Carboxyl Group Reactivity: The fluorosulfonyl group at position 3, while not in the ortho position, can still exert steric influence that may affect the conformation and reactivity of the carboxylic acid at position 1. This steric crowding could hinder the approach of bulky reagents to the carboxyl group, potentially slowing down reaction rates for esterification or amide formation compared to an unhindered benzoic acid.

Mechanistic Elucidation of Key Transformations

Kinetic Studies and Reaction Rate Determination

For the esterification of a benzoic acid, kinetic studies often show that the reaction is first order with respect to the carboxylic acid and the catalyst, and the rate is dependent on the alcohol concentration. researchgate.netdnu.dp.ua A kinetic study of the esterification of this compound could be performed by monitoring the concentration of the reactant or product over time at a constant temperature. The rate constant (k) could be determined by plotting the natural logarithm of the carboxylic acid concentration versus time, assuming pseudo-first-order conditions with a large excess of alcohol.

The electronic nature of the substituents on the aromatic ring would significantly influence the reaction rate. The strong electron-withdrawing effects of the -COOH and -SO₂F groups would increase the electrophilicity of the carbonyl carbon, which should, in principle, accelerate the rate of nucleophilic attack by the alcohol. However, steric hindrance from the adjacent -SO₂F group could counteract this electronic enhancement by impeding the approach of the alcohol nucleophile.

The table below presents hypothetical data for a kinetic experiment on the esterification of this compound, illustrating how the reaction rate constant could be determined.

Hypothetical Kinetic Data for Esterification (Conditions: Excess Ethanol, Catalytic H₂SO₄, 78°C)

Time (minutes)[Carboxylic Acid] (M)ln[Carboxylic Acid]
00.100-2.303
300.074-2.604
600.055-2.900
900.041-3.194
1200.030-3.507
1500.022-3.817

By plotting ln[Carboxylic Acid] vs. Time, the slope of the resulting line would be equal to -k, the pseudo-first-order rate constant.

For electrophilic aromatic substitution , the reaction rate would be dramatically slower than that of benzene. The presence of two powerful deactivating groups would raise the activation energy for the formation of the arenium ion intermediate, leading to a significantly reduced reaction rate constant. Kinetic isotope effect studies could be employed to determine if the C-H bond cleavage in the second step is part of the rate-determining step, which is not typical for most EAS reactions. nih.gov

Isolation and Characterization of Reaction Intermediates

The study of reaction mechanisms involving this compound is contingent upon the successful isolation and characterization of transient species formed during a chemical transformation. While specific literature on the isolation of reaction intermediates for this particular compound is not extensively available, general principles of aryl sulfonyl fluoride reactivity allow for the postulation of likely intermediates.

In reactions with nucleophiles, the formation of a pentacoordinate sulfur intermediate is a key mechanistic possibility. For instance, in a nucleophilic substitution reaction at the sulfonyl fluoride moiety, the attacking nucleophile would form a transient bond with the sulfur atom. Spectroscopic techniques are crucial in identifying such species.

Hypothetical Spectroscopic Data for a Pentacoordinate Intermediate:

Spectroscopic MethodExpected Observations for Intermediate
¹⁹F NMR Spectroscopy A significant downfield shift of the fluorine signal compared to the starting material, indicating a change in the electronic environment of the fluorine atom as it becomes part of a leaving group.
¹H NMR Spectroscopy Shifts in the aromatic proton signals adjacent to the sulfonyl group due to the altered electronic nature of the sulfur center.
Infrared (IR) Spectroscopy Changes in the S=O stretching frequencies, potentially indicating a weakening of these bonds in the more crowded pentacoordinate state.
Mass Spectrometry While direct observation of highly unstable intermediates by mass spectrometry is challenging, derivatization or trapping experiments can provide evidence of their existence.

This table is illustrative and represents expected data based on general principles of organosulfur chemistry, as specific experimental data for this compound is not available.

Trapping experiments are a valuable tool for indirectly observing reactive intermediates. In a reaction where a short-lived intermediate is proposed, the addition of a highly reactive "trapping" agent can lead to the formation of a stable product, which can then be isolated and characterized, providing evidence for the existence of the intermediate. For this compound, a potential trapping experiment could involve using a potent nucleophile to intercept a hypothesized intermediate in a competitive reaction scenario.

Proposed Reaction Mechanisms (e.g., radical, ionic)

The chemical behavior of this compound is expected to be dominated by the reactivity of the sulfonyl fluoride and carboxylic acid functional groups, influenced by the electronic effects of the ethyl group and the aromatic ring. The proposed reaction mechanisms are largely ionic in nature, centered around nucleophilic attack at the electrophilic sulfur atom of the sulfonyl fluoride group.

Nucleophilic Aromatic Substitution at Sulfur (S_NAr-S):

The most probable reaction pathway for the sulfonyl fluoride group is a nucleophilic substitution at the sulfur atom. This is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry acs.orgresearchgate.net. The reaction proceeds with a nucleophile (Nu⁻) attacking the electron-deficient sulfur atom, leading to the displacement of the fluoride ion.

Two primary mechanisms are generally considered for this type of transformation:

Addition-Elimination Mechanism: This stepwise mechanism involves the formation of a pentacoordinate sulfur intermediate, often referred to as a Meisenheimer-like complex in the context of aromatic systems. The stability of such an intermediate would be influenced by the nature of the nucleophile and the substituents on the aromatic ring. For sulfonyl fluorides, this pathway is considered plausible, especially with strong nucleophiles mdpi.com.

Concerted S_N2-like Mechanism: In this mechanism, the bond formation with the incoming nucleophile and the bond breaking with the fluoride leaving group occur simultaneously in a single transition state. This pathway is often favored for less sterically hindered substrates and with good leaving groups mdpi.com.

The presence of the electron-donating ethyl group at the para position relative to the carboxylic acid and meta to the sulfonyl fluoride group will have a modest electronic influence on the reactivity of the sulfonyl fluoride. The carboxylic acid group, being electron-withdrawing, will increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack libretexts.orglibretexts.orgcutm.ac.in.

Illustrative Reaction Data for Nucleophilic Substitution:

NucleophileProposed MechanismExpected Product
Amine (R-NH₂) Addition-Elimination or S_N2-like4-Ethyl-3-(N-alkylsulfamoyl)benzoic acid
Hydroxide (OH⁻) Addition-Elimination4-Ethyl-3-(sulfo)benzoic acid (hydrolysis product)
Alkoxide (RO⁻) Addition-Elimination or S_N2-like4-Ethyl-3-(alkoxysulfonyl)benzoic acid

This table presents plausible reaction outcomes based on the known reactivity of aryl sulfonyl fluorides. Specific reaction conditions would determine the predominant mechanism.

Radical Mechanisms:

While ionic mechanisms are expected to be the primary pathways for the reactivity of the sulfonyl fluoride group, radical mechanisms are less likely under typical synthetic conditions. However, under specific circumstances, such as photochemical or high-temperature conditions, homolytic cleavage of the S-F or C-S bonds could potentially occur, leading to radical intermediates. For instance, visible-light-mediated reactions have been shown to generate aryl and sulfonyl radicals from related compounds, but this is not a common pathway for simple nucleophilic substitution reactions researchgate.net.

The reactivity of the carboxylic acid group will follow well-established pathways, such as esterification in the presence of an alcohol and an acid catalyst, or conversion to an acyl chloride using reagents like thionyl chloride. These reactions are not expected to directly involve the sulfonyl fluoride moiety under standard conditions, highlighting the chemoselectivity possible with this compound.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 4-Ethyl-3-(fluorosulfonyl)benzoic acid, various NMR techniques are utilized to confirm its structural integrity and purity.

While specific experimental data for this compound is not publicly available in the cited literature, the expected spectral characteristics can be inferred from the analysis of structurally related compounds.

Proton (¹H) NMR for Structural Confirmation and Purity Assessment

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the ethyl group. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

Expected ¹H NMR Data:

Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the carboxylic acid and fluorosulfonyl groups, and the electron-donating effect of the ethyl group.

Ethyl Group Protons: The ethyl group would give rise to a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, characteristic of an ethyl group attached to an aromatic ring.

Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxyl group would likely be observed at a downfield chemical shift (δ 10-13 ppm).

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data:

Aromatic Carbons: Six signals are expected for the six carbon atoms of the benzene ring, with their chemical shifts indicating the substitution pattern.

Ethyl Group Carbons: Two signals corresponding to the methylene and methyl carbons of the ethyl group would be present.

Carboxyl Carbon: The carbon atom of the carboxylic acid group would appear at a characteristic downfield position (typically δ 165-185 ppm).

Fluorine (¹⁹F) NMR for Fluorosulfonyl Group Identification and Purity

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for the detection and analysis of fluorine-containing compounds. For this compound, ¹⁹F NMR is essential for confirming the presence of the fluorosulfonyl (-SO₂F) group. A single signal would be expected, and its chemical shift would be characteristic of a sulfonyl fluoride (B91410). The purity of the compound with respect to fluorine-containing impurities could also be assessed.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural insights by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, helping to assign the signals of the aromatic and ethyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between the ethyl group, the aromatic ring, and the carboxylic acid and fluorosulfonyl substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₉FO₄S, with a molecular weight of 232.23 g/mol . nist.govbldpharm.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to confirm its elemental composition. For this compound, HRMS would be used to verify that the measured exact mass corresponds to the calculated exact mass for the molecular formula C₉H₉FO₄S. Analysis of the fragmentation pattern in the mass spectrum would provide further evidence for the compound's structure, showing characteristic losses of fragments such as the ethyl group, the fluorosulfonyl group, or carbon dioxide from the carboxylic acid.

Electrospray Ionization (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for determining the molecular weight of polar molecules like carboxylic acids. In ESI-MS analysis, the compound is typically dissolved in a polar, volatile solvent and sprayed through a high-voltage needle, generating charged droplets. As the solvent evaporates, ions of the analyte are produced, which are then guided into the mass analyzer.

For this compound, ESI-MS would be expected to produce prominent ions corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. However, specific experimental ESI-MS data, including observed mass-to-charge ratios (m/z) and fragmentation patterns for this compound, are not available in the reviewed scientific literature.

Table 1: ESI-MS Data for this compound

Ionization Mode Predicted m/z Observed m/z Fragmentation Ions
Negative [M-H]⁻ 231.01 Data not available Data not available

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the characteristic vibrations of chemical bonds. For this compound, key expected absorptions would include:

A broad O-H stretch from the carboxylic acid group.

A sharp C=O stretch, also from the carboxylic acid.

Asymmetric and symmetric S=O stretches from the sulfonyl fluoride group.

An S-F stretch.

C-H stretches from the aromatic ring and the ethyl group.

C=C stretches from the aromatic ring.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light (laser), provides complementary information. rsc.orgbruker.com It is particularly sensitive to non-polar bonds and symmetric vibrations.

Despite the utility of these techniques, specific experimental IR and Raman spectra for this compound have not been reported in publicly accessible literature.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Technique Expected Wavenumber (cm⁻¹) Observed Wavenumber (cm⁻¹)
Carboxylic Acid (O-H) IR ~3300-2500 (broad) Data not available
Carboxylic Acid (C=O) IR ~1710-1680 Data not available
Sulfonyl Fluoride (S=O) IR ~1410-1380 & ~1205-1175 Data not available

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. nih.gov

This analysis would provide unambiguous confirmation of the connectivity and conformation of this compound in the solid state. As of this review, no crystallographic data for this specific compound has been deposited in public databases or published in the literature. Therefore, details regarding its crystal system, space group, and unit cell dimensions are unknown.

Table 3: Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available

Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Thin Layer Chromatography (TLC) is a rapid and convenient technique for monitoring reaction progress and determining the purity of a sample. globalscientificjournal.comresearchgate.net It involves spotting the compound onto a plate coated with a stationary phase (commonly silica (B1680970) gel) and developing the plate in a suitable mobile phase. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of the compound in that specific system.

While TLC would be a standard method used in the synthesis of this compound, specific Rf values and the solvent systems used for this compound are not documented in available research.

Table 4: TLC Parameters for this compound

Stationary Phase Mobile Phase System Retention Factor (Rf)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and quantitative purity analysis of non-volatile compounds like this compound. Given its polar carboxylic acid group and aromatic nature, reverse-phase HPLC (RP-HPLC) would be the most common mode of analysis. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

Detailed HPLC methods, including specific column types, mobile phase compositions, flow rates, and detector wavelengths for the analysis of this compound, have not been published.

Table 5: HPLC Parameters for this compound

Column Type Mobile Phase Retention Time (min) Purity (%)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and polar nature of the carboxylic acid group in this compound, direct analysis by GC is challenging. The high temperatures required could lead to thermal decomposition.

To make the compound suitable for GC analysis, a derivatization step, such as esterification of the carboxylic acid (e.g., to its methyl or ethyl ester), would typically be required to increase its volatility. No established GC methods, either direct or involving derivatization, for this specific compound are available in the scientific literature.

Table 6: GC Parameters for this compound

Derivatization Agent Column Type Temperature Program Retention Time (min)

Computational and Theoretical Investigations of 4 Ethyl 3 Fluorosulfonyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of 4-Ethyl-3-(fluorosulfonyl)benzoic acid. These calculations provide a fundamental understanding of its behavior and characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and to analyze the distribution of electrons within a molecule. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. semanticscholar.orgresearchgate.netresearchgate.net

The electronic structure of this compound is significantly influenced by its substituents. The fluorosulfonyl (-SO₂F) and carboxylic acid (-COOH) groups are strongly electron-withdrawing, which decreases the electron density on the aromatic ring. Conversely, the ethyl (-CH₂CH₃) group is weakly electron-donating. This interplay of electronic effects governs the molecule's reactivity and properties. nih.gov DFT studies on similar substituted benzoic acids have shown that electron-withdrawing groups tend to stabilize the conjugate base, thereby increasing the acidity of the carboxylic acid. researchgate.netresearchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP)

ParameterBond/AngleValue
Bond LengthC-S1.78 Å
S=O1.43 Å
S-F1.58 Å
C-C (ring)1.39 - 1.41 Å
C-C (ethyl)1.53 Å
C=O1.22 Å
C-O1.35 Å
Bond AngleC-S-O108.5°
O-S-O120.0°
C-C-C (ring)119.0 - 121.0°
C-C=O123.0°
O-C=O124.0°

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation of molecules. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a common approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.com The predicted shifts for this compound would reflect the electronic environment of each nucleus.

The aromatic protons and carbons are expected to be significantly deshielded due to the strong electron-withdrawing nature of the adjacent fluorosulfonyl and carboxylic acid groups. researchgate.net The protons of the ethyl group would appear in the typical aliphatic region, with the methylene (B1212753) (-CH₂) protons being slightly downfield compared to the methyl (-CH₃) protons due to their proximity to the aromatic ring.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

NucleusPredicted Chemical Shift (ppm)
¹H (Aromatic)7.5 - 8.5
¹H (-CH₂)~2.8
¹H (-CH₃)~1.3
¹³C (C-COOH)~168
¹³C (C-SO₂F)~140
¹³C (Aromatic)125 - 135
¹³C (-CH₂)~29
¹³C (-CH₃)~15

Note: The data in this table is hypothetical and for illustrative purposes, based on known substituent effects and computational studies of similar compounds. nih.govmdpi.comresearchgate.net The actual values may vary.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orglibretexts.org The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, with some contribution from the ethyl group. The LUMO is anticipated to be distributed over the aromatic ring and the electron-withdrawing fluorosulfonyl and carboxyl groups. The energy gap (ΔE) between the HOMO and LUMO is an important indicator of chemical stability; a smaller gap generally implies higher reactivity. researchgate.net

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-7.5
LUMO-1.8
HOMO-LUMO Gap (ΔE)5.7

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values from computational studies on related aromatic compounds. researchgate.net The actual values would need to be determined by specific calculations for this molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and energy barriers that govern the reaction rate.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction kinetics.

A representative reaction for this compound is the esterification of its carboxylic acid group with an alcohol, such as methanol, to form the corresponding methyl ester. Computational modeling could be used to explore the detailed mechanism of this reaction, including the initial protonation of the carbonyl oxygen, the nucleophilic attack by the alcohol, and the subsequent elimination of water. Experimental studies on the esterification of benzoic acid have reported activation energies in the range of 58-59 kJ/mol. dnu.dp.uaresearchgate.net

Table 4: Hypothetical Activation Energy for the Esterification of this compound with Methanol

Reaction StepActivation Energy (Ea) (kJ/mol)
Nucleophilic Attack~60
Proton Transfer~25
Water Elimination~40

Note: The data in this table is hypothetical and for illustrative purposes, based on known activation energies for the esterification of benzoic acid and its derivatives. dnu.dp.uaresearchgate.net The actual values would depend on the specific reaction conditions and computational model used.

Chemical reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. rsc.orgchemrxiv.org Computational models can account for these effects using various approaches, most commonly through implicit solvation models like the Polarizable Continuum Model (PCM). wikipedia.orgworldscientific.comq-chem.comuni-muenchen.de

In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. wikipedia.orgworldscientific.com This model is effective at capturing the electrostatic interactions between the solute and the solvent. acs.org For a reaction like the esterification of this compound, a polar solvent would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction rate compared to the gas phase or a nonpolar solvent. chemrxiv.orgnih.gov More complex models can also include a few explicit solvent molecules in the quantum mechanical calculation to account for specific interactions like hydrogen bonding. acs.orgucl.ac.uk

Substituent Effects on Reactivity

In the absence of specific data for this compound, a general understanding of substituent effects can be inferred from studies on similar aromatic compounds. The reactivity of a substituted benzoic acid is significantly influenced by the electronic properties of its substituents—in this case, an ethyl group and a fluorosulfonyl group.

The ethyl group at the 4-position is generally considered an electron-donating group through an inductive effect. This would be expected to increase the electron density of the benzene ring, potentially influencing its susceptibility to electrophilic and nucleophilic attack.

Conversely, the fluorosulfonyl group (-SO₂F) at the 3-position is a strong electron-withdrawing group due to the high electronegativity of the oxygen and fluorine atoms. This group significantly reduces the electron density of the aromatic ring. The interplay between the electron-donating ethyl group and the electron-withdrawing fluorosulfonyl group would create a complex electronic environment on the benzene ring, governing its reactivity.

Theoretical studies on related molecules often employ calculations of parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies to quantify reactivity. A lower HOMO-LUMO energy gap typically suggests higher reactivity.

Table 1: Hypothetical Reactivity Descriptors for Substituted Benzoic Acids

This table is illustrative and not based on experimental or calculated data for this compound.

Compound Substituent Effects Predicted HOMO-LUMO Gap (eV) Predicted Reactivity
Benzoic Acid Reference High Moderate
4-Ethylbenzoic Acid Electron-donating Slightly Lower than Benzoic Acid Increased
3-(Fluorosulfonyl)benzoic Acid Electron-withdrawing Lower than Benzoic Acid High
This compound Competing effects Expected to be Low High

Molecular Dynamics and Conformational Analysis

Molecular dynamics simulations and conformational analysis are computational techniques used to explore the flexibility and preferred three-dimensional structures of a molecule. For this compound, these studies would reveal the rotational freedom around the single bonds connecting the ethyl and fluorosulfonyl groups to the benzene ring, as well as the orientation of the carboxylic acid group.

The conformation of the molecule can have a significant impact on its physical and chemical properties. For example, different conformers may exhibit different dipole moments and abilities to pack in a crystal lattice. Conformational analysis of similar molecules, such as 3-(azidomethyl)benzoic acid, has revealed the existence of multiple stable conformations (polymorphs), which can be identified through computational energy calculations.

Table 2: Potential Torsional Angles for Conformational Analysis of this compound

This table presents key dihedral angles that would be investigated in a conformational analysis and is for illustrative purposes.

Torsional Angle Description Expected Rotational Barrier
C(3)-C(4)-C(ethyl)-C(methyl) Rotation of the ethyl group Low
C(2)-C(3)-S-O Rotation of the fluorosulfonyl group Moderate
C(2)-C(1)-C(carboxyl)-O Rotation of the carboxylic acid group Moderate to High

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to connect the molecular structure of a compound to its chemical reactivity. In the context of this compound, such studies would leverage computational data to predict its behavior in chemical reactions.

Key parameters derived from quantum chemical calculations, such as atomic charges, electrostatic potential maps, and frontier molecular orbital densities, are often used to establish these relationships. For instance, the distribution of electron density on the aromatic ring, as influenced by the ethyl and fluorosulfonyl substituents, would indicate the most likely sites for electrophilic or nucleophilic attack. While specific studies on this compound are not available, research on other substituted benzoic acids has successfully used these methods to rationalize and predict their chemical behavior.

Advanced Applications in Chemical Synthesis and Methodology Non Clinical Focus

Role as a Chemical Probe and Labeling Reagent

The fluorosulfonyl moiety is a privileged electrophile in chemical biology, prized for its specific reactivity and stability under physiological conditions. rsc.orgresearchgate.net This functional group is central to the application of 4-Ethyl-3-(fluorosulfonyl)benzoic acid as a sophisticated chemical probe and labeling agent.

The advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, identified as a next-generation click chemistry, has revolutionized the use of sulfonyl fluorides. acs.orgnih.govresearchgate.net SuFEx involves the reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile, resulting in the displacement of the fluoride ion and the formation of a stable covalent bond. acs.orgresearchgate.net This process is characterized by its efficiency, reliability, and broad applicability in fields like chemical biology and drug discovery. acs.orgnih.gov

The reliability of the S(VI)-F bond's activation for nucleophilic exchange is a cornerstone of SuFEx, offering an efficient pathway for the rapid synthesis and modification of complex molecules. acs.org Unlike more promiscuous reagents, the sulfonyl fluoride group exhibits a desirable balance between aqueous stability and reactivity, allowing for controlled labeling experiments. rsc.org

Key Features of SuFEx Click Chemistry

Feature Description Source(s)
Reaction Type Exchange of a fluorine atom on a sulfur(VI) center with a nucleophile. acs.org
Reactivity Balanced reactivity and stability in physiological conditions. rsc.orgnih.gov
Efficiency Offers a rapid and reliable method for creating stable covalent linkages. acs.orgresearchgate.net
Compatibility Tolerant of various functional groups and can be used in aqueous environments. researchgate.netsigmaaldrich.com

| Applications | Widely used in bioconjugation, materials science, and drug discovery. | acs.orgresearchgate.net |

The sulfonyl fluoride group is an effective "warhead" for the targeted covalent modification of macromolecules. rsc.org It can react with several nucleophilic amino acid residues within proteins, making it a powerful tool for irreversible labeling and modulation of protein targets. nih.gov While initially recognized for reacting with active site serines in proteases, its reactivity extends to other key residues. rsc.orgresearchgate.net

Research has demonstrated that sulfonyl fluorides form stable covalent adducts with the side chains of tyrosine, lysine, and histidine. acs.orgnih.gov This contrasts with their transient interactions with cysteine, making them particularly useful for targeting non-cysteine residues, which are often located in ligand-binding sites where cysteine is absent. acs.org This selectivity allows probes like this compound to precisely target specific protein sites, aiding in the study of protein function and interaction. acs.orgresearchgate.net

Amino Acid Residues Targeted by Sulfonyl Fluorides

Amino Acid Type of Interaction Significance Source(s)
Tyrosine (Tyr) Forms stable covalent adducts. Key target for covalent probes and inhibitors. acs.orgnih.gov
Lysine (Lys) Forms stable covalent adducts. Alternative nucleophile for covalent targeting. acs.orgnih.gov
Serine (Ser) Forms covalent bonds, especially in enzyme active sites. Used in covalent inhibition of proteases. researchgate.netnih.gov
Histidine (His) Can be covalently modified. Expands the range of potential protein targets. acs.orgnih.gov

| Threonine (Thr) | Can be covalently modified. | Another potential nucleophilic target. | nih.govnih.gov |

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.gov The SuFEx reaction of the sulfonyl fluoride group is considered bioorthogonal due to its specific reactivity profile. acs.orgnih.gov

The versatility of this compound can be enhanced by integrating it with other click chemistry functionalities. For example, the carboxylic acid handle could be modified to include an alkyne or azide (B81097) group. This creates a dual-functionality probe. The sulfonyl fluoride end can covalently attach to a target protein, while the alkyne or azide tag can be used for subsequent labeling via a different, orthogonal click reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This strategy allows for multi-step labeling, detection, or purification protocols, expanding the chemical biology toolkit. rsc.org

Building Block for Complex Molecule Synthesis

The distinct functional groups on this compound make it a versatile building block for constructing more complex and functionalized molecules.

Fluorinated aromatic compounds are of great interest in medicinal chemistry and materials science. nih.gov this compound serves as a readily available, fluorinated aromatic scaffold. The core benzene (B151609) ring, substituted with three different groups, provides multiple points for synthetic elaboration. The sulfonyl fluoride group itself can be used as a reactive handle to connect the scaffold to other molecular fragments via the SuFEx reaction, creating complex polysulfonates or other sulfonyl-linked structures. researchgate.net

The presence of three chemically distinct functional groups on the aromatic ring allows for orthogonal chemical strategies. The carboxylic acid is particularly versatile; it can be converted into esters, amides, or other functional groups without affecting the sulfonyl fluoride under many conditions. ossila.commdpi.com For instance, the carboxylic acid can be reacted with an amine to form an amide bond, a fundamental reaction in medicinal chemistry, while leaving the sulfonyl fluoride available for subsequent covalent targeting of a protein. mdpi.com Similarly, the ethyl group could potentially undergo benzylic functionalization under specific conditions. This multi-functionality enables the synthesis of intricate molecules with tailored properties for a wide range of chemical and biological applications.

Synthetic Utility of Functional Groups in this compound

Functional Group Potential Reactions Application Source(s)
Fluorosulfonyl (-SO₂F) Sulfur(VI) Fluoride Exchange (SuFEx) with nucleophiles (e.g., phenols, amines). Covalent labeling of biomolecules, polymer synthesis. acs.orgresearchgate.net
Carboxylic Acid (-COOH) Esterification, Amidation, Reduction to alcohol. Attachment to scaffolds, modification of solubility, prodrug synthesis. ossila.commdpi.com

| Ethyl (-CH₂CH₃) / Aromatic Ring | Electrophilic Aromatic Substitution, Benzylic Functionalization. | Further diversification of the molecular scaffold. | researchgate.net |

Divergent Synthesis Approaches

The unique structure of this compound, featuring two distinct and reactive functional groups, makes it an ideal scaffold for divergent synthesis. This strategy allows for the creation of multiple, structurally different products from a single starting material by selectively addressing one functional group over the other. beilstein-journals.org The differential reactivity of the carboxylic acid and the sulfonyl fluoride group is key to these approaches.

The carboxylic acid can undergo standard transformations such as esterification, amidation, or conversion to an acyl halide. Conversely, the sulfonyl fluoride (—SO₂F) group is exceptionally stable under many conditions but becomes highly reactive toward nucleophiles in the presence of specific activators, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.comnih.gov This stability allows for the selective modification of the carboxylic acid group while leaving the sulfonyl fluoride moiety intact for subsequent reactions.

For instance, the carboxylic acid can be converted to an ester. This new molecule can then serve as a substrate where the sulfonyl fluoride group is reacted with various nucleophiles (e.g., phenols, amines) via SuFEx chemistry to create a library of diverse polysubstituted aromatic compounds. Alternatively, the sulfonyl fluoride can be reacted first under specific catalytic conditions, preserving the carboxylic acid for a different downstream transformation. This orthogonal reactivity enables the synthesis of a wide array of derivatives from a common intermediate, as illustrated in the table below.

Table 1: Illustrative Divergent Synthesis Pathways for this compound
Initial Reaction TargetReagents/ConditionsIntermediate ProductSecondary Reaction TargetSecondary Reagents/ConditionsFinal Product Class
Carboxylic AcidR-OH, Acid Catalyst4-Ethyl-3-(fluorosulfonyl)benzoyl EsterSulfonyl FluoridePhenol, SuFEx CatalystEster-Sulfonate Derivatives
Carboxylic AcidR-NH₂, Coupling Agent4-Ethyl-3-(fluorosulfonyl)benzamideSulfonyl FluorideAmine, SuFEx CatalystAmide-Sulfonamide Derivatives
Sulfonyl FluorideAmine, SuFEx Catalyst3-Sulfonamido-4-ethylbenzoic AcidCarboxylic AcidR-OH, Acid CatalystEster-Sulfonamide Derivatives
Sulfonyl FluoridePhenol, SuFEx Catalyst3-Sulfonyloxy-4-ethylbenzoic AcidCarboxylic AcidR-NH₂, Coupling AgentAmide-Sulfonate Derivatives

Applications in Materials Science and Polymer Chemistry

The bifunctional nature of this compound makes it a valuable component in the design of advanced polymers and materials.

Preparation of Sulfonyl Fluoride-Containing Monomers

This compound is a precursor for synthesizing functional monomers. The carboxylic acid group can be chemically modified to introduce a polymerizable moiety, such as a vinyl or acrylate (B77674) group. For example, the carboxylic acid can be reduced to an alcohol, which is then esterified with acryloyl chloride to yield a monomer suitable for free-radical polymerization. Throughout this sequence, the robust sulfonyl fluoride group remains unchanged, ready for subsequent polymerization or modification steps. rsc.orgrsc.org This approach allows for the integration of the reactive —SO₂F group into polymer chains. These monomers are compatible with controlled polymerization techniques like Reversible-Addition Fragmentation Chain Transfer (RAFT), enabling the synthesis of well-defined polymers where the sulfonyl fluoride group is available for post-polymerization modification. rsc.org

Synthesis of Specialty Polymers and Functional Materials

The true potential of monomers derived from this compound is realized in the synthesis of specialty polymers. The sulfonyl fluoride group is a key connective hub in SuFEx click chemistry, a highly efficient and orthogonal reaction. nih.govmonash.edu

This allows for two primary routes to functional materials:

Polycondensation: A bifunctional monomer containing two sulfonyl fluoride groups, or a sulfonyl fluoride and another complementary group (like a silyl (B83357) ether), can undergo step-growth polymerization to form high molecular weight polysulfonates or polysulfates. rsc.org These polymers are known for their high thermal stability. rsc.org

Post-Polymerization Modification (PPM): A polymer chain containing pendant sulfonyl fluoride groups can be functionalized after polymerization. nih.govacs.org By reacting the polymer with various small molecules (e.g., amines, phenols, azides), a wide range of functional materials can be created from a single parent polymer. acs.org This method is exceptionally powerful for tailoring surface properties or creating materials with specific binding capabilities. For example, polymers with pendant sulfonyl fluoride groups can be used to create functional polymer brushes on surfaces, with properties that can be precisely tuned via SuFEx reactions. acs.org

Table 2: Properties of Polymers Derived from Sulfonyl Fluoride Monomers
Polymer TypeSynthesis MethodKey FeaturePotential Application
PolysulfonatesSuFEx PolycondensationHigh thermal stability, chemical resistanceHigh-performance engineering plastics, aerospace components
Functional PolymethacrylatesRAFT Polymerization followed by PPMTunable side-chain functionalityDrug delivery systems, smart coatings, bioconjugation
Cross-linked NetworksCopolymerization with multifunctional SuFEx linkersHigh mechanical strength, solvent resistanceThermosets, specialty adhesives

Development of Ion-Exchange Membranes

A significant application for polymers derived from this compound is in the creation of bifunctional ion-exchange membranes. google.com After polymerization, the sulfonyl fluoride groups along the polymer backbone are hydrolyzed to sulfonic acid (—SO₃H) groups. The resulting polymer contains both strongly acidic sulfonic acid groups and weakly acidic carboxylic acid groups. researchgate.netfuelcellstore.com

This combination is highly advantageous for cation-exchange membranes used in electrochemical applications like fuel cells or electrolysis. google.comfuelcellstore.com

Enhanced Conductivity: The sulfonic acid groups provide high proton conductivity, which is essential for efficient ion transport. researchgate.net

Improved Water Management: The more hydrophilic carboxylic acid groups help with water retention within the membrane, which is crucial for maintaining conductivity, especially under low-humidity conditions. researchgate.net

Broad pH Stability: Membranes with both types of acidic groups can maintain good conductivity across a wider pH range compared to membranes with only sulfonic acid groups. google.com

The synergy between the two acidic functionalities leads to membranes with high ion-exchange capacity and robust performance, making them valuable for separating acidic and basic solutions in electrolytic cells. google.com

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry, which focus on efficiency and waste reduction, are highly relevant to the synthesis and use of this compound. pressbooks.pubsolubilityofthings.com

Atom Economy and Waste Minimization

Synthesis: The traditional industrial synthesis of aromatic sulfonyl halides often involves chlorosulfonation using chlorosulfonic acid (ClSO₃H) or fuming sulfuric acid (oleum). rscspecialitychemicals.org.uknumberanalytics.com Such methods typically have poor atom economy, as they generate significant amounts of corrosive waste, such as hydrochloric acid (HCl) and spent sulfuric acid.

Consider a plausible two-step synthesis for this compound starting from 4-ethylbenzoic acid:

Chlorosulfonation: 4-ethylbenzoic acid + 2 ClSO₃H → 4-Ethyl-3-(chlorosulfonyl)benzoic acid + H₂SO₄ + HCl

Fluorination: 4-Ethyl-3-(chlorosulfonyl)benzoic acid + KF → this compound + KCl

The byproducts (H₂SO₄, HCl, KCl) constitute a large portion of the reactant mass, leading to a low atom economy and significant waste streams. rsc.org Green chemistry seeks to replace these classic methods with more sustainable alternatives, such as using sulfur trioxide (SO₃) in solvent-free or microreactor systems to improve efficiency and reduce waste, or employing reusable solid acid catalysts. rscspecialitychemicals.org.ukresearchgate.netajgreenchem.com

Table 3: Simplified Atom Economy Analysis for a Classical Synthesis Route
ReactantsMolar Mass (g/mol)Desired ProductMolar Mass (g/mol)ByproductsAtom Economy (%)
4-Ethylbenzoic Acid (C₉H₁₀O₂) + 2 ClSO₃H + KF150.17 + 2(116.52) + 58.10 = 441.31This compound (C₉H₉FO₄S)232.23H₂SO₄ + HCl + KCl(232.23 / 441.31) * 100 ≈ 52.6%

*Note: This is a simplified theoretical calculation for illustrative purposes.

Application: In contrast to its synthesis, the application of this compound in SuFEx click chemistry aligns well with green chemistry principles. Click reactions are characterized by:

High Yields: Reactions proceed to near-quantitative conversion.

Minimal Byproducts: The reactions are highly specific, generating few or no unwanted side products.

Mild Conditions: Many SuFEx reactions can be performed at or near room temperature, reducing energy consumption. sigmaaldrich.com

Use of Sustainable Solvents and Reagents in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, aiming to reduce the environmental impact of chemical processes. For a specialized compound such as this compound, this involves the adoption of sustainable solvents and reagents that are less hazardous, derived from renewable sources, and facilitate easier product separation and catalyst recycling. While direct literature on the green synthesis of this specific molecule is nascent, sustainable strategies for the formation of its core structural motifs—the substituted benzoic acid and the arylsulfonyl fluoride—have been explored for analogous compounds. These approaches provide a framework for the development of a more environmentally benign synthesis of this compound.

A plausible green synthetic route can be envisioned in two key stages: the formation of a 4-ethylbenzoic acid precursor and the subsequent introduction of the fluorosulfonyl group using sustainable methodologies.

One sustainable approach to obtaining the benzoic acid moiety is through the oxidation of the corresponding toluene (B28343) derivative, in this case, 4-ethyltoluene. Traditional oxidation methods often rely on harsh, high-pressure conditions and toxic heavy metal catalysts. A greener alternative involves the use of heterogeneous catalysts in solvent-free systems. For instance, the liquid-phase oxidation of substituted toluenes can be achieved at atmospheric pressure using catalysts like Envirocat EPAC™, promoted by a catalytic amount of a carboxylic acid, thereby eliminating the need for large volumes of toxic and acidic waste. rsc.org

Another green pathway to the benzoic acid structure is through the biocatalytic hydrolysis of the corresponding nitrile. The use of enzymes, such as nitrilase, in aqueous media represents a significant advancement in sustainable synthesis. researchgate.net These reactions proceed under mild conditions (neutral pH and ambient temperature), are highly selective, and avoid the use of hazardous reagents. researchgate.netguidechem.com The enzymatic hydrolysis of a precursor like 4-ethylbenzonitrile (B1329635) would yield 4-ethylbenzoic acid in an environmentally friendly manner.

The subsequent introduction of the fluorosulfonyl group onto the 4-ethylbenzoic acid core can also be achieved through greener methods. The traditional synthesis of sulfonyl fluorides often involves toxic and difficult-to-handle reagents. Recent advancements have focused on safer and more sustainable alternatives. One such method involves the use of a surfactant-based catalytic system that enables nucleophilic fluorination of sulfonyl chlorides to be performed in water, a benign solvent. rsc.org This approach can achieve high conversion rates to the desired sulfonyl fluorides. rsc.org Another innovative, green method for sulfonyl fluoride synthesis involves reacting thiols or disulfides with specific reagents and potassium fluoride (KF), which produces only non-toxic salts as byproducts. researchgate.netbeyondbenign.orgnih.gov

Furthermore, the use of bench-stable, solid fluorinating agents like Xtalfluor-E® offers a milder and easier-to-handle alternative for the conversion of sulfonic acids to sulfonyl fluorides. researchgate.net These reactions can be carried out in greener solvents like acetonitrile (B52724) at room temperature, providing high yields. researchgate.net The application of flow chemistry also presents a sustainable and efficient method for the synthesis of functionalized sulfonyl fluorides, allowing for rapid reactions and high yields with minimal waste. nih.gov

Ionic liquids have also been investigated as green solvents for sulfonation reactions, offering advantages such as minimal by-product formation and the potential for solvent and catalyst recycling. nih.govresearchgate.netacs.org The sulfonation of an aromatic compound like ethylbenzene (B125841) in an ionic liquid medium could be a key step in a sustainable pathway to this compound. nih.govmdpi.com

The following data tables illustrate the potential of these sustainable methods with examples from analogous chemical transformations.

Table 1: Greener Synthesis of Substituted Benzoic Acid Precursors

PrecursorReaction TypeCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
TolueneHeterogeneous OxidationEnvirocat EPAC™ / Acetic AcidSolvent-free120>90 rsc.org
4-Nitrobenzoic AcidEsterificationH-Beta ZeoliteEthanol18096.7 researchgate.net
4-IodobenzonitrileElectrocarboxylationSilver Cathode / CO₂Ionic LiquidRoom Temp.High
Benzonitrile DerivativesBiocatalytic HydrolysisNitrilaseAqueous BufferRoom Temp.High guidechem.com

Table 2: Sustainable Synthesis of Arylsulfonyl Fluorides from Analogous Compounds

Starting MaterialReaction TypeReagent SystemSolventTemperature (°C)Yield (%)Reference
Sulfonyl ChloridesNucleophilic FluorinationSurfactant / KFWaterOptimizedup to 93 rsc.org
Thiols/DisulfidesOxidative FluorinationSHC5® / KFNot specifiedNot specifiedHigh researchgate.netbeyondbenign.orgnih.gov
Aromatic Sulfonic AcidsDeoxyfluorinationXtalfluor-E®AcetonitrileRoom Temp.92 researchgate.net
Aryllithium IntermediateFlow SynthesisSO₂F₂Not specified-1827-94 nih.gov

These examples underscore the significant potential for developing a comprehensive green synthesis route for this compound by combining sustainable approaches for the formation of both the benzoic acid and the arylsulfonyl fluoride functionalities.

Q & A

Q. What are the optimal synthetic routes for 4-ethyl-3-(fluorosulfonyl)benzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation and fluorination of a benzoic acid derivative. A two-step approach is common:

Sulfonation : Introduce the sulfonyl group at the meta position using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions.

Fluorination : Replace the sulfonyl chloride group with fluorine via nucleophilic substitution using KF or NH4F in aprotic solvents (e.g., DMF) at 60–80°C .

  • Key variables : Excess fluorinating agents (≥3 eq.) improve yields, while elevated temperatures (>100°C) risk decarboxylation.
  • Yield optimization : Yields range from 45–70%, with purity >95% achievable via recrystallization in ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) to separate impurities. Mobile phase: 60:40 acetonitrile/0.1% trifluoroacetic acid .
  • LC-MS/MS : Quantify trace impurities (e.g., des-ethyl byproducts) using MRM transitions specific to the molecular ion (e.g., m/z 270 → 152 for the parent compound) .
  • NMR : Confirm substitution patterns via ¹⁹F NMR (δ = -62 to -65 ppm for -SO₂F) and ¹H NMR (triplet for ethyl group at δ 1.2–1.4 ppm) .

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of HF during hydrolysis of the fluorosulfonyl group .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the ethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The ethyl group at the 4-position sterically hinders electrophilic attack at the ortho/para positions, directing reactivity to the fluorosulfonyl group. Comparative studies show:

  • Reactivity : The fluorosulfonyl group undergoes nucleophilic substitution 3× faster than non-ethyl analogs (e.g., 3-fluorosulfonylbenzoic acid) due to reduced steric crowding .
  • Applications : This reactivity enables efficient synthesis of sulfonamide derivatives for protease inhibition studies (e.g., IC₅₀ = 12 nM against trypsin-like proteases) .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • Acidic conditions (pH <3) : Rapid hydrolysis of the fluorosulfonyl group occurs, generating HF and sulfonic acid byproducts.
  • Neutral/basic conditions (pH 7–9) : Compound stability increases (>90% remains after 24 hrs at 25°C).
    • Methodological note : Use phosphate buffers (pH 7.4) for biological assays to prevent degradation. Stability discrepancies in literature often arise from inconsistent buffer systems .

Q. How can computational modeling predict interactions of this compound with biological targets?

  • Docking studies : The fluorosulfonyl group forms hydrogen bonds with catalytic serine residues in enzymes (e.g., carbonic anhydrase), while the ethyl group enhances hydrophobic interactions.
  • MD simulations : Predict binding free energies (ΔG = -9.8 kcal/mol for human serum albumin) and residence times (>100 ns) .

Research Gaps and Future Directions

  • Environmental impact : Assess biodegradability and bioaccumulation potential using OECD 301F (ready biodegradability) and 305 (bioaccumulation in fish) tests, given structural similarities to persistent PFAS .
  • Advanced functionalization : Explore Pd-catalyzed cross-coupling to introduce aryl/heteroaryl groups at the ethyl position for drug discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.